14-Hydroxyprogesterone
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Overview
Description
14-Hydroxyprogesterone is a hydroxylated derivative of progesterone, a naturally occurring steroid hormone This compound is characterized by the presence of a hydroxyl group at the 14th carbon position of the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Hydroxyprogesterone can be synthesized through biocatalytic processes involving specific enzymes. One notable method involves the use of a steroidal hydroxylase from the fungus Cochliobolus lunatus, which catalyzes the hydroxylation of progesterone at the 14alpha position . This enzyme can be expressed in Escherichia coli to enhance its activity and selectivity.
Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms. For instance, recombinant Pichia pastoris has been utilized to achieve high conversion rates of progesterone to this compound through whole-cell catalysis . This method offers a scalable and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 14alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it to other functional groups.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 14-keto derivatives, while reduction can produce 14-deoxy derivatives.
Scientific Research Applications
14-Hydroxyprogesterone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used to study the metabolic pathways of steroid hormones and their hydroxylated derivatives.
Industry: The compound is utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 14-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 14alpha position enhances its binding affinity to certain receptors, modulating their activity. This modification can influence various biological processes, including hormone signaling and gene expression .
Comparison with Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone, differing by the position of the hydroxyl group.
Hydroxyprogesterone caproate: A synthetic ester derivative of 17alpha-Hydroxyprogesterone, used in the prevention of preterm births.
Uniqueness: 14-Hydroxyprogesterone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its selective hydroxylation at the 14alpha position differentiates it from other hydroxylated progesterone derivatives, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
16031-66-6 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |
InChI Key |
UAMNQIUKJVUQMR-JRBOJVLQSA-N |
SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Synonyms |
14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |
Origin of Product |
United States |
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